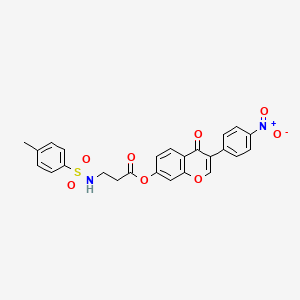
3-(4-NITRO-PH)-4-OXO-4H-CHROMEN-7-YL 3-(((4-ME-PHENYL)SULFONYL)AMINO)PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-NITRO-PH)-4-OXO-4H-CHROMEN-7-YL 3-(((4-ME-PHENYL)SULFONYL)AMINO)PROPANOATE is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a nitrophenyl group, a chromenone core, and a sulfonylamino propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-NITRO-PH)-4-OXO-4H-CHROMEN-7-YL 3-(((4-ME-PHENYL)SULFONYL)AMINO)PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the nitrophenyl group and the sulfonylamino propanoate moiety. Common synthetic routes include:
Condensation Reactions: The chromenone core is often synthesized through condensation reactions involving salicylaldehyde derivatives and β-ketoesters under acidic or basic conditions.
Sulfonylation: The sulfonylamino propanoate moiety is introduced via sulfonylation reactions using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-NITRO-PH)-4-OXO-4H-CHROMEN-7-YL 3-(((4-ME-PHENYL)SULFONYL)AMINO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino propanoate moiety.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-NITRO-PH)-4-OXO-4H-CHROMEN-7-YL 3-(((4-ME-PHENYL)SULFONYL)AMINO)PROPANOATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-(4-NITRO-PH)-4-OXO-4H-CHROMEN-7-YL 3-(((4-ME-PHENYL)SULFONYL)AMINO)PROPANOATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the chromenone core may interact with various enzymes and receptors. The sulfonylamino propanoate moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-NITRO-PH)-4-OXO-4H-CHROMEN-7-YL 3-(((4-ME-PHENYL)SULFONYL)AMINO)PROPANOATE: can be compared with other chromenone derivatives and sulfonylamino compounds.
Chromenone Derivatives: Compounds with similar chromenone cores but different substituents.
Sulfonylamino Compounds: Compounds with sulfonylamino groups attached to different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a nitrophenyl group, a chromenone core, and a sulfonylamino propanoate moiety, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
[3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O8S/c1-16-2-9-20(10-3-16)36(32,33)26-13-12-24(28)35-19-8-11-21-23(14-19)34-15-22(25(21)29)17-4-6-18(7-5-17)27(30)31/h2-11,14-15,26H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLKMRPTEBJIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-methylsulfanylbutanoic acid](/img/structure/B5168418.png)
acetic acid](/img/structure/B5168425.png)
![1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea](/img/structure/B5168428.png)
![2-Phenoxyethyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5168435.png)
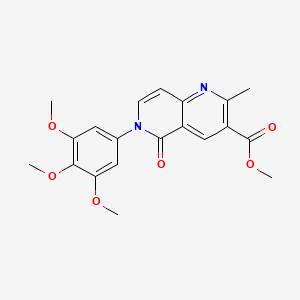
![4-(4-pyrrolidin-1-ylsulfonylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide](/img/structure/B5168448.png)
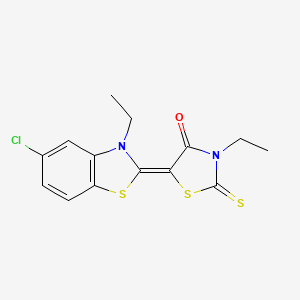
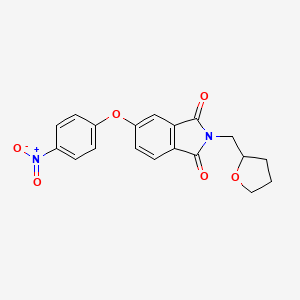
![5-[(4-acetylphenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5168468.png)
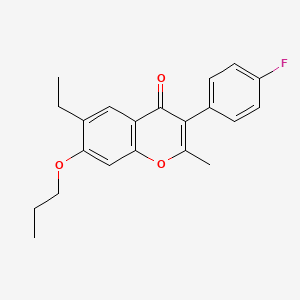

![1-Methyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5168490.png)
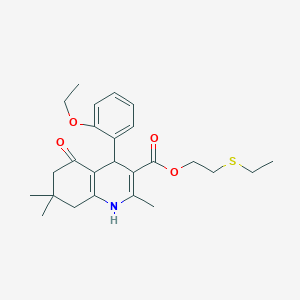
![2-[(5E)-5-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID](/img/structure/B5168499.png)
